molecular formula C9H7BrF3NO2 B12097201 Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate

Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate

Cat. No.: B12097201
M. Wt: 298.06 g/mol
InChI Key: YKMWJGTUQJBDTD-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7BrF3NO2 It is a derivative of benzoic acid, characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and trifluoromethyl groups can participate in halogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate is unique due to the presence of the amino group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C9H7BrF3NO2

Molecular Weight

298.06 g/mol

IUPAC Name

methyl 4-amino-3-bromo-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H7BrF3NO2/c1-16-8(15)4-2-5(9(11,12)13)7(14)6(10)3-4/h2-3H,14H2,1H3

InChI Key

YKMWJGTUQJBDTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)N)C(F)(F)F

Origin of Product

United States

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